5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide
Description
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide and a dimethylpyridinyl group
Properties
IUPAC Name |
5-chloro-N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-6-10(2)17-14(7-9)18-15(19)12-8-11(16)4-5-13(12)20-3/h4-8H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJVXEORNDPNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4,6-dimethyl-2-aminopyridine.
Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4,6-dimethyl-2-aminopyridine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide can undergo several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products include substituted benzamides with various functional groups.
Oxidation: Products include hydroxylated benzamides.
Reduction: Products include amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide
- 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-hydroxybenzamide
Comparison
- Structural Differences : The presence of different substituents (e.g., nitro, hydroxy) on the benzamide ring.
- Chemical Properties : Variations in reactivity and stability due to different functional groups.
- Biological Activity : Differences in biological activity and specificity towards molecular targets.
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
